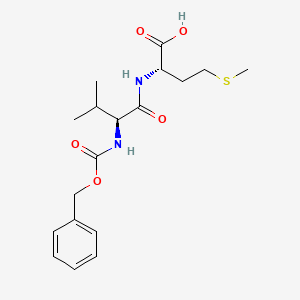

Z-Val-met-OH

Description

Contextual Significance of Dipeptides and Protected Amino Acids in Chemical Synthesis

Dipeptides, composed of two amino acid residues linked by a peptide bond, are fundamental building blocks in the construction of larger peptides and proteins taylorandfrancis.comnumberanalytics.com. They represent the initial step in increasing biomolecular complexity and can possess intrinsic biological activities or serve as vital intermediates in synthetic pathways taylorandfrancis.comcnr.it. The chemical synthesis of peptides relies heavily on the use of protected amino acids to prevent undesired side reactions, such as polymerization and self-coupling, during the sequential assembly of amino acid chains altabioscience.comnih.govbiosynth.comresearchgate.net. Protection of the alpha-amino group is critical for ensuring selective peptide bond formation, thereby achieving high yields and purity altabioscience.com. Common alpha-amino protecting groups include tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and the Benzyloxycarbonyl (Z) group altabioscience.combachem.com. Furthermore, reactive functional groups present in amino acid side chains also necessitate protection, with these side-chain protecting groups ideally being orthogonal to the alpha-amino protection to allow for selective removal during synthesis altabioscience.combiosynth.compeptide.com.

Evolution of Protecting Group Strategies in Peptide Science, with Emphasis on Z-Group Applications

The field of peptide synthesis has undergone significant evolution, marked by key advancements in methodology and the development of protecting group strategies nih.govresearchgate.net. Early peptide synthesis efforts were primarily conducted using solution-phase methods nih.gov. A pivotal development was the introduction of the Benzyloxycarbonyl (Z or Cbz) group by Bergmann and Zervas in the early 1930s, which laid the foundation for modern controlled peptide chemical synthesis bachem.comnih.govwikipedia.org. The Z group, typically removed via catalytic hydrogenation on palladium, was instrumental in preventing racemization and enabling the controlled assembly of peptide chains bachem.comwikipedia.org. While the Z group remains valuable in general organic synthesis and has historical significance, its application in contemporary solid-phase peptide synthesis (SPPS) is less prevalent compared to the Fmoc and Boc strategies, which offer different deprotection conditions and orthogonality bachem.compeptide.com. The ongoing refinement of protecting group chemistry continues to drive efficiency and expand the scope of achievable peptide structures openaccessjournals.comub.eduuniversiteitleiden.nl.

Positioning Z-Val-met-OH as a Model System for Mechanistic Investigations in Peptide Chemistry

This compound, a dipeptide derivative comprising Z-protected Valine linked to Methionine, serves as a specific chemical entity within peptide research. While extensive literature directly detailing this compound's use as a model system for mechanistic investigations is not widely prevalent in the initial search results, its structure inherently lends itself to such applications. Protected dipeptides are routinely employed as substrates or intermediates in studies aimed at understanding reaction kinetics, coupling efficiencies, and the mechanisms of common side reactions in peptide synthesis numberanalytics.comwikipedia.org. For instance, the formation of diketopiperazines (cyclic dipeptides) is a known side reaction in SPPS, often influenced by the specific amino acid sequence, particularly the presence of proline, which can stabilize transition states leading to these byproducts acs.orgresearchgate.net. This compound, with its Val-Met sequence and the Z-protecting group, could be utilized to investigate the impact of these specific residues and the Z-group on coupling reactions, deprotection kinetics, or the propensity for side reactions under various conditions. The chemical properties of this compound, including its molecular formula (C18H26N2O5S) and molecular weight (382.47 g/mol ), are documented, facilitating its use in experimental setups glpbio.com.

Overview of Scholarly Contributions and Emerging Research Avenues for this compound

Scholarly contributions specifically focused on this compound are not extensively detailed in the provided snippets. However, Z-protected amino acids and their derivatives are widely utilized in peptide synthesis research, serving as essential building blocks bachem.comontosight.aisigmaaldrich.com. For example, Z-Val-OH has been employed in the synthesis of fluorophore-labeled peptides and as a reactant in the development of enzyme inhibitors sigmaaldrich.com. This compound itself is commercially available as a research chemical, indicating its utility in laboratory settings glpbio.commyskinrecipes.com.

Emerging research avenues in peptide chemistry are broadly focused on enhancing synthesis efficiency, overcoming challenges like peptide aggregation, and developing novel protecting group strategies researchgate.netopenaccessjournals.comub.eduuniversiteitleiden.nlchempep.com. The use of pseudoproline dipeptides, for instance, has shown promise in disrupting secondary structure formation and improving yields for aggregation-prone peptides chempep.com. The continuous development of new protecting groups and more efficient coupling methodologies signifies an ongoing effort to refine peptide synthesis. In this context, this compound, as a representative protected dipeptide, can contribute to these advancements by serving as a substrate in studies exploring novel synthetic techniques or investigating the behavior of specific amino acid sequences under various reaction conditions. The broader trend in peptide research is towards the synthesis of increasingly complex peptides for therapeutic and biotechnological applications researchgate.netopenaccessjournals.com.

Data Tables

Table 1: Key Protecting Groups in Peptide Synthesis

| Protecting Group | Alpha-Amino Protection | Typical Removal Method | Primary Application Strategy | Notes |

| Z (Cbz) | Benzyloxycarbonyl | Catalytic Hydrogenation (Pd) | Solution-phase, some SPPS | Oldest usable Nα-protecting group; prevents racemization; less common in modern SPPS than Fmoc/Boc bachem.compeptide.comwikipedia.org. |

| Boc | t-Butyloxycarbonyl | Acidolysis (e.g., TFA) | Boc/Bn Strategy (SPPS) | Acid-labile; requires stronger acid for cleavage from resin compared to Fmoc bachem.comnih.gov. |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base-catalyzed (e.g., Piperidine) | Fmoc/tBu Strategy (SPPS) | Base-labile, acid-stable; mild deprotection conditions; widely adopted for SPPS altabioscience.combachem.comnih.gov. |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108543-82-4 | glpbio.comchemicalbook.com |

| Molecular Formula | C18H26N2O5S | glpbio.com |

| Molecular Weight | 382.47 g/mol | glpbio.com |

| Solubility | Varies; recommended to select solvent based on product solubility | glpbio.com |

| Storage | Room Temperature (RT) | glpbio.com |

Compound List:

this compound

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRHCSDFQVZROA-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Z Val Met Oh and Its Analogs

Refined Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SPPS), though a more traditional approach, offers significant flexibility, particularly for the large-scale production of short peptides like Z-Val-met-OH. nih.gov Success in this domain hinges on the precise control of reaction conditions, including the strategic selection of coupling reagents, protecting groups, and methods to suppress unwanted side reactions.

The formation of the amide bond between N-benzyloxycarbonyl-protected valine (Z-Val-OH) and methionine (H-Met-OH) is a critical step that relies on the activation of the carboxylic acid moiety of Z-Val-OH. The choice of coupling reagent and any associated additives is paramount for achieving high efficiency and minimizing epimerization. bachem.com

Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). peptide.commerckmillipore.com These additives act as activated ester intermediates, which enhances coupling efficiency and, crucially, suppresses racemization. peptide.comorgsyn.org Oxyma Pure is noted for being a safer alternative to HOBt, as it lacks the potentially explosive triazole structure while demonstrating comparable or even superior performance in minimizing loss of chirality. merckmillipore.comacs.org

Aminium/uronium salt-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) also serve as highly efficient coupling agents. peptide.com These reagents typically require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction. bachem.com The combination of a coupling reagent with an additive like HOBt or Oxyma Pure is a well-established method to achieve high coupling rates while mitigating undesirable side reactions. peptide.commerckmillipore.com

Table 1: Comparison of Common Coupling Systems for Dipeptide Synthesis

| Coupling System | Reagent Class | Key Advantages | Considerations |

|---|---|---|---|

| EDC/HOBt | Carbodiimide (B86325)/Additive | Water-soluble byproducts (with EDC), effective racemization suppression. peptide.com | HOBt has safety concerns (explosive potential). merckmillipore.com |

| EDC/Oxyma Pure | Carbodiimide/Additive | High coupling efficiency, excellent racemization suppression, safer than HOBt. merckmillipore.comacs.org | Can be sensitive to reaction conditions. |

| TBTU/DIPEA | Aminium Salt/Base | Fast reaction kinetics, high efficiency. peptide.comluxembourg-bio.com | Requires careful control of base to minimize racemization. bachem.com |

Protecting groups are essential for preventing unwanted side reactions at various functional groups within the amino acid precursors. organic-chemistry.orgwikipedia.org In the synthesis of this compound, the key protecting group is the N-terminal Benzyloxycarbonyl (Z or Cbz) group on the valine residue.

The Z group is favored for its stability under various coupling conditions and its resistance to racemization during the activation of the carboxyl group. creative-peptides.com It is a urethane-type protecting group, which is critical for preventing the formation of oxazolone (B7731731) intermediates that lead to loss of stereochemical integrity. luxembourg-bio.com

Deprotection of the Z group is typically achieved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). creative-peptides.com This method is clean and efficient. Alternative deprotection conditions include treatment with strong acids like HBr in acetic acid, though this is harsher. creative-peptides.com

For more complex syntheses involving this compound as an intermediate, an orthogonal protection strategy is necessary. organic-chemistry.org This involves using protecting groups that can be removed under different conditions. For example, if the C-terminal carboxyl group of methionine were protected as a tert-butyl (tBu) ester, it could be selectively removed with a mild acid like trifluoroacetic acid (TFA), leaving the Z group intact. wikipedia.orglibretexts.org This orthogonality is fundamental for the stepwise construction of larger peptides. organic-chemistry.org

Table 2: Protecting Groups Relevant to this compound Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Typical Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| Benzyloxycarbonyl | Z, Cbz | α-Amino | H₂/Pd (Hydrogenolysis), HBr/AcOH. creative-peptides.com | Stable to mild acid/base used for tBu/Fmoc removal. |

| tert-Butoxycarbonyl | Boc | α-Amino | Trifluoroacetic Acid (TFA). creative-peptides.compeptide.com | Stable to hydrogenolysis and mild base (piperidine). |

| tert-Butyl ester | OtBu | Carboxyl | Trifluoroacetic Acid (TFA). wikipedia.org | Stable to hydrogenolysis and mild base. |

| Benzyl (B1604629) ester | OBn | Carboxyl | H₂/Pd (Hydrogenolysis). wikipedia.org | Stable to mild acid and base. |

Racemization, the conversion of a chiral amino acid into an equal mixture of L- and D-isomers, is a significant risk during peptide bond formation, particularly for the activated amino acid. nih.gov The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. du.ac.in Urethane-based protecting groups like the Z-group are specifically designed to suppress this pathway. luxembourg-bio.com

However, the choice of coupling reagents and reaction conditions still plays a critical role.

Additives: The use of additives like HOBt and Oxyma Pure is one of the most effective strategies. bachem.commerckmillipore.com They react with the activated amino acid to form active esters that are less prone to racemization than other activated intermediates and couple efficiently with the amine component. merckmillipore.com

Reagents: Carbodiimide-mediated couplings without additives can lead to significant racemization. peptide.com Certain phosphonium (B103445) and aminium reagents, when used correctly, can also provide low levels of racemization. bachem.compeptide.com

Temperature and Base: Performing the coupling reaction at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization. orgsyn.org The choice and amount of base are also critical; an excess of a strong tertiary base can promote racemization, making weaker bases or stoichiometric amounts preferable. bachem.com

For the coupling of Z-Valine to Methionine, the steric hindrance of the valine side chain can slow the desired coupling reaction, potentially allowing more time for racemization to occur. Therefore, employing a highly efficient coupling system like EDC/Oxyma Pure at reduced temperatures is a prudent strategy to ensure the stereochemical purity of the final this compound product. orgsyn.org

Adaptations of Solid-Phase Peptide Synthesis (SPPS) for this compound

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, involves building a peptide chain on an insoluble polymer resin. peptide.com This technique allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com While typically used for stepwise C-to-N synthesis, SPPS can be adapted to incorporate pre-formed dipeptides like this compound.

In scenarios where this compound is to be attached to a solid support for further elongation at its C-terminus, the dipeptide itself must be synthesized in solution first. More commonly, a protected dipeptide is attached to a resin as part of a larger synthesis. If this compound were to be used as a fragment, its free carboxyl group would be activated and coupled to the N-terminal amine of a resin-bound peptide.

Wang Resin: This is a p-alkoxybenzyl alcohol resin, widely used for synthesizing C-terminal peptide acids under the Fmoc/tBu strategy. biosynth.com The first amino acid is typically attached via an ester linkage. du.ac.in

Sieber Amide Resin: This resin is used to produce C-terminal peptide amides and is known for its acid lability, allowing the peptide to be cleaved under mild TFA conditions while keeping side-chain protecting groups intact if necessary. biosynth.com

Chlorotrityl Resin: This is a highly acid-sensitive resin that allows for the attachment of N-protected amino acids or protected peptide fragments with minimal risk of racemization. biosynth.com It is particularly useful for preparing protected peptide fragments that will be used in subsequent solution-phase couplings.

Functionalization involves attaching the first amino acid or the dipeptide fragment to the resin's linker. Pre-loaded resins, where the first C-terminal amino acid is already attached, are commercially available and often recommended to bypass potentially difficult and low-yield anchoring steps. du.ac.inresearchgate.net

Table 3: Common Resins for Solid-Phase Peptide Synthesis

| Resin Name | Linker Type | C-Terminal Product | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| Wang | p-Alkoxybenzyl ester | Acid | 95% TFA biosynth.com | Standard choice for Fmoc-SPPS of peptide acids. |

| 2-Chlorotrityl | Trityl | Acid | Dilute TFA / Acetic Acid biosynth.com | Very acid-sensitive; good for protected fragment synthesis. |

| Sieber Amide | Xanthenyl | Amide | Dilute TFA biosynth.com | Generates peptide amides; compatible with protected fragments. |

| Rink Amide | Diaminobenzhydryl | Amide | 95% TFA du.ac.in | Common choice for peptide amides in Fmoc-SPPS. |

Fragment condensation is an advanced strategy where short, protected peptide segments are synthesized independently (either in solution or on a solid support) and then coupled together to form a larger peptide. peptide.com This approach can circumvent issues encountered during stepwise SPPS, such as aggregation of the growing peptide chain or difficult coupling steps. luxembourg-bio.com

The dipeptide this compound is an ideal candidate for use as a building block in such a strategy. For example, this compound could be synthesized and purified in solution, and then its free carboxyl group could be activated and coupled to the N-terminus of a peptide chain anchored to a resin (e.g., H-Leu-Gly-Resin).

This approach offers several advantages:

Reduced Side Reactions: By incorporating two amino acids in a single coupling step, the total number of synthesis cycles on the resin is reduced, minimizing cumulative side reactions.

Overcoming Difficult Couplings: Coupling a dipeptide can sometimes be more efficient than coupling a single, sterically hindered amino acid.

Minimized Racemization: The risk of racemization is confined to the C-terminal residue of the fragment being coupled (in this case, Methionine). Since the coupling occurs at the methionine residue, the chiral center of the preceding valine is not activated and is therefore safe from racemization. Additives like HOBt or Oxyma Pure are essential during the fragment coupling step to suppress racemization of the C-terminal methionine. peptide.commerckmillipore.com

The success of fragment condensation relies heavily on the solubility of the protected peptide segments and the efficiency of the coupling reaction, which must proceed in high yield to be viable. peptide.com The use of powerful coupling reagents like HATU or COMU is often preferred for these challenging fragment-to-fragment or fragment-to-resin couplings. bachem.commerckmillipore.com

Green Chemistry Principles in this compound Synthesis

The selection of solvents is a cornerstone of green peptide synthesis. Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but pose significant health and environmental risks. Research has therefore focused on identifying and validating greener alternatives for the synthesis of Z-protected dipeptides, which are directly applicable to the production of this compound.

Promising sustainable solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. For instance, 2-MeTHF has been shown to be an effective solvent in peptide synthesis, demonstrating high crude purity and low racemization potential for Z-protected dipeptides like Z-Phg-Pro-NH2. Propylene carbonate has also emerged as a viable green polar aprotic solvent, capable of replacing DMF and DCM in both solution- and solid-phase peptide synthesis. The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, represents another innovative and environmentally benign alternative to conventional organic solvents.

Interactive Table: Comparison of Solvents for Dipeptide Synthesis

| Solvent | Green Classification | Key Advantages | Considerations for this compound Synthesis |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Hazardous | High polarity, good solvating power for amino acids | Traditional choice, but significant health and environmental concerns necessitate replacement. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, lower toxicity than DMF. | Good solubility for Fmoc-amino acids, a viable replacement for traditional solvents. |

| Propylene Carbonate | Greener Alternative | Low toxicity, biodegradable, effective in both solution and solid-phase synthesis. | Demonstrates comparable yields to conventional solvents for dipeptide synthesis. |

| Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol) | Green | Non-toxic, biodegradable, negligible vapor pressure. | Offers a completely green alternative, though may require optimization for specific reaction conditions. |

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the final product. In the context of this compound synthesis, maximizing atom economy involves choosing synthetic routes that minimize the generation of byproducts. Traditional peptide synthesis methods often have low atom economy due to the use of excess reagents and protecting groups that are not incorporated into the final molecule.

Strategies to improve atom economy in dipeptide synthesis include the use of catalytic methods and minimizing the use of protecting groups, where possible. The benzyloxycarbonyl (Z) group in this compound, while essential for controlling the reaction, contributes to a lower atom economy as it is ultimately removed in many applications. However, its use can prevent racemization during peptide bond formation.

Waste reduction is a broader concept that encompasses not only byproducts but also solvent waste and energy consumption. Implementing lean manufacturing principles can significantly reduce various forms of waste. This includes avoiding overproduction, managing inventory effectively, and optimizing transportation and processing steps. For the synthesis of this compound, this translates to carefully planned reaction scales and efficient workup procedures to minimize the environmental footprint.

Interactive Table: Atom Economy of a Hypothetical this compound Synthesis

| Reactants | Molecular Weight (g/mol) | Atoms in Product | Wasted Atoms |

|---|---|---|---|

| Z-Valine | 251.28 | C13H17NO4 | - |

| Methionine methyl ester HCl | 199.70 | C6H13NO2S | HCl |

| Coupling Agent (e.g., DCC) | 206.33 | - | Dicyclohexylurea (DCU) |

| Total Reactants | 657.31 | C18H26N2O5S (382.48) | Remainder |

| Atom Economy (%) | - | ~58.2% | ~41.8% |

Note: This is a simplified example. Actual atom economy will vary based on the specific reagents and reaction conditions.

Advanced Purification and Isolation Techniques for High Purity this compound

Achieving high purity is paramount for the application of this compound in research and potential therapeutic development. Advanced purification and isolation techniques are therefore essential to remove impurities, unreacted starting materials, and byproducts from the crude reaction mixture.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of peptides. For Z-protected dipeptides like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. In this method, the dipeptide is separated based on its hydrophobicity, with more hydrophobic molecules having longer retention times on a nonpolar stationary phase.

Flash chromatography is another valuable technique that can be used for the rapid and efficient purification of peptides. It offers the advantage of higher loading capacity compared to traditional preparative HPLC, making it suitable for larger scale purifications. While it may offer lower resolution, it can be an effective initial purification step to remove the bulk of impurities before a final polishing step with HPLC. The choice of solvent system is critical for achieving good separation in flash chromatography, and systems like dichloromethane/methanol or ethyl acetate/hexane are commonly used for protected peptides.

Interactive Table: Comparison of Chromatographic Techniques for this compound Purification

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase under high pressure. | High resolution, high sensitivity, well-established for peptide purification. | Lower loading capacity, can be time-consuming for large quantities. |

| Flash Chromatography | Medium-pressure chromatography with higher flow rates for rapid purification. | High loading capacity, faster than preparative HPLC, cost-effective. | Lower resolution compared to HPLC, may not be suitable for separating closely related impurities. |

Crystallization is a highly effective method for purifying solid compounds and can often yield material of very high purity. For this compound, a suitable solvent or solvent mixture is chosen in which the dipeptide is soluble at an elevated temperature but sparingly soluble at a lower temperature. Slow cooling of the saturated solution allows for the formation of well-defined crystals, excluding impurities into the mother liquor.

Recrystallization is the process of dissolving the crystallized product and crystallizing it again to further enhance purity. The choice of solvent is crucial and can be determined through small-scale solubility tests. For polar dipeptides, polar organic solvents are generally suitable. For instance, dissolving the compound in a hot solvent like acetonitrile (B52724) and allowing it to cool slowly can induce crystallization. Another technique involves dissolving the compound in a good solvent and then slowly adding a poor solvent (an anti-solvent) to induce precipitation of the purified product.

The resulting crystalline solid can be characterized by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, to confirm its identity and purity.

Comprehensive Spectroscopic and Advanced Analytical Characterization of Z Val Met Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, offering detailed information about the connectivity and environment of atomic nuclei. For Z-Val-met-OH, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for unambiguous structural elucidation.

Assignment of ¹H, ¹³C, and other Heteronuclear NMR Chemical Shifts

The assignment of ¹H and ¹³C chemical shifts is the initial step in NMR analysis. These assignments are typically made by comparing experimental data to known values for amino acid residues and protecting groups, or by employing advanced 2D NMR techniques. The chemical shifts are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (B1202638) (TMS) at 0 ppm oregonstate.educhemistrysteps.com.

The Z (benzyloxycarbonyl) protecting group typically gives rise to signals in the aromatic region (around 7.3-7.4 ppm for phenyl protons) and a characteristic singlet for the benzylic methylene (B1212753) (CH₂) protons (around 5.0-5.2 ppm) oregonstate.edu. The valine (Val) residue will exhibit signals for its α-proton, β-proton, isopropyl methyl protons, and amide proton. The methionine (Met) residue will show signals for its α-proton, β, γ, and δ protons (including the methylthio group), and its amide proton. The C-terminal carboxylic acid proton (-OH) is typically a broad singlet that can be observed depending on the solvent and concentration.

Table 3.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Nucleus (Residue) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Z-Phenyl | 7.35-7.45 (m, 5H) | 128.0, 128.5, 130.0, 137.0 |

| Z-CH₂ | 5.05 (s, 2H) | 70.0 |

| Val-NH | ~8.0 (d, 1H, J=7.5 Hz) | - |

| Val-αCH | 4.35 (dd, 1H, J=7.5, 8.0 Hz) | 58.5 |

| Val-βCH | 2.05 (m, 1H) | 30.0 |

| Val-γCH₃ | 0.85 (d, 6H, J=6.5 Hz) | 18.5 |

| Met-NH | ~8.1 (d, 1H, J=7.0 Hz) | - |

| Met-αCH | 4.45 (dd, 1H, J=7.0, 8.0 Hz) | 54.0 |

| Met-βCH₂ | 2.55 (m, 2H) | 29.5 |

| Met-γCH₂ | 1.95 (m, 2H) | 25.0 |

| Met-δCH₃ | 2.00 (s, 3H) | 15.0 |

| Z-C=O | - | 155.5 |

| Val-C=O | - | 171.0 |

| Met-C=O | - | 172.5 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Application of Two-Dimensional NMR (e.g., COSY, NOESY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional NMR techniques are crucial for confirming the connectivity and spatial relationships between atoms, thereby providing definitive structural elucidation mdpi.comscience.govomicsonline.orgresearchgate.net.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing connectivity between adjacent protons within the same amino acid residue (e.g., Val-αCH to Val-βCH, Val-βCH to Val-γCH₃; Met-αCH to Met-βCH₂) mdpi.comscience.gov.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons, mapping ¹H signals to their corresponding ¹³C signals. This is vital for assigning ¹³C shifts to specific protons and thus to specific atoms in the molecule mdpi.comscience.gov.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is invaluable for establishing connectivity across peptide bonds (e.g., Val-αCH to Met-C=O, Met-αCH to Val-C=O) and for confirming the attachment of the Z group to the N-terminus of Valine (e.g., Z-CH₂ to Val-NH) mdpi.comscience.govresearchgate.net.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. Molecules in solution exist as an ensemble of conformers, and the interconversion between these conformers can be observed by NMR if the exchange rate is comparable to the NMR timescale copernicus.orgcopernicus.orgnih.gov. Restricted rotation around bonds, particularly the peptide bond (amide-imine rotation) or side-chain rotamers, can lead to broadened signals or distinct sets of signals at different temperatures. Variable temperature NMR experiments can be used to probe these rotational barriers and conformational exchange processes copernicus.orgcopernicus.org. For dipeptides, the amide bond rotation can be a source of conformational isomerism, although it is often relatively fast on the NMR timescale unless specific structural constraints are present nih.gov.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight, confirming the elemental composition, and assessing the purity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF MS for Molecular Weight Confirmation and Purity Assessment

ESI-MS and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are widely used soft ionization techniques for analyzing peptides and proteins jove.comucsf.educreative-proteomics.com. These methods are capable of generating intact molecular ions from the analyte, allowing for precise molecular weight determination.

For this compound (C₁₇H₂₄N₂O₄S), the calculated monoisotopic molecular weight is approximately 368.15 g/mol . In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 369.16. Adducts with sodium ([M+Na]⁺) at m/z 391.14 are also commonly observed ucsf.edu. MALDI-TOF MS provides similar molecular weight information and is often preferred for its robustness against contaminants and its ability to analyze complex mixtures, aiding in purity assessment by revealing the presence or absence of other significant ions jove.comcreative-proteomics.comnih.gov.

Table 3.2.1: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z (Positive Mode) | Calculated Formula | Notes |

| [M+H]⁺ | 369.16 | C₁₇H₂₅N₂O₄S⁺ | Protonated molecular ion |

| [M+Na]⁺ | 391.14 | C₁₇H₂₄N₂O₄SNa⁺ | Sodium adduct |

| [M+K]⁺ | 407.11 | C₁₇H₂₄N₂O₄SK⁺ | Potassium adduct (less common) |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis for Sequence Verification and Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate product ions, which reveal detailed structural information, including the amino acid sequence wikipedia.orgnationalmaglab.orgepfl.chbroadinstitute.orgresearchgate.net. For peptides, common fragmentation methods like Collision-Induced Dissociation (CID) lead to the formation of characteristic fragment ions, primarily b- and y-ions, which correspond to cleavages within the peptide backbone wikipedia.orgepfl.chresearchgate.net.

In the MS/MS spectrum of this compound, fragmentation would confirm the sequence Val-Met and the presence of the Z-group. Expected fragments include:

b-ions: Retain the N-terminus and charge. For this compound, b₁⁺ would correspond to the Z-Val fragment (m/z ~207.12), and b₂⁺ would be the Z-Val-Met fragment (m/z ~351.15, often with loss of water). wikipedia.orgepfl.chbroadinstitute.orgrsc.org

y-ions: Retain the C-terminus and charge. y₁⁺ would correspond to the Met-OH fragment (m/z ~150.05), and y₂⁺ would be the Met fragment (m/z ~132.06). wikipedia.orgepfl.chbroadinstitute.org

Loss of Z-group: Fragments corresponding to Val-met-OH (m/z ~237.15) or fragments thereof would also be observed. rsc.org

Side-chain fragmentation: Methionine's thioether side chain can also undergo fragmentation, such as the loss of a methylthio group (CH₃S•), yielding a fragment at m/z ~319.10 for [M+H-CH₃S]⁺. rsc.org

Analysis of these fragmentation patterns allows for the unambiguous verification of the peptide sequence and the integrity of the N-terminal protecting group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure, functional groups, and conformational states of this compound by analyzing the absorption or scattering of light at specific vibrational frequencies.

Analysis of Amide I, II, and III Bands for Backbone Conformation

The peptide backbone of this compound, formed by the valine and methionine residues linked by a peptide bond, exhibits characteristic vibrational modes that are highly sensitive to its conformation. In Infrared (IR) spectroscopy, the Amide I band, predominantly attributed to the C=O stretching vibration of the peptide linkage, is typically observed in the wavenumber range of 1630–1690 cm⁻¹. The precise position and shape of this band are strongly correlated with the secondary structure and the specific dihedral angles (φ, ψ) around the peptide bond. For a dipeptide like this compound, the Amide I band reflects its particular backbone conformation in the solid state or solution. The Amide II band, arising from a coupled N-H bending and C-N stretching vibration, usually appears between 1510–1570 cm⁻¹ and also provides conformational information. The Amide III band, involving C-N stretching and N-H bending, typically found between 1200–1300 cm⁻¹, further aids in characterizing the peptide backbone's structural nuances.

Raman spectroscopy complements IR by probing different vibrational modes, often with greater sensitivity to symmetric vibrations and intermolecular interactions. Similar to IR, the Amide I band in Raman spectra is a key indicator of backbone conformation, typically appearing around 1650–1670 cm⁻¹ for extended structures. The distinct vibrational signatures of the amino acid side chains, including those of valine and methionine, as well as the benzyloxycarbonyl (Z) protecting group, are also readily observable in Raman spectra, offering a comprehensive vibrational fingerprint of the molecule.

Data Table 1: Characteristic Amide Bands in this compound

| Band Name | Primary Vibration | Typical Wavenumber Range (cm⁻¹) | Conformation Sensitivity |

| Amide I | C=O Stretch | 1630-1690 | High |

| Amide II | N-H Bend, C-N Stretch | 1510-1570 | Moderate |

| Amide III | C-N Stretch, N-H Bend | 1200-1300 | Moderate |

Note: Specific peak positions for this compound would be determined experimentally and may vary based on its specific conformation and crystalline form.

Probing Hydrogen Bonding Networks and Functional Group Interactions

Vibrational spectroscopy is highly effective in identifying and characterizing hydrogen bonding, which significantly influences molecular conformation and intermolecular interactions. For this compound, the terminal carboxylic acid group (-OH) is a primary site for hydrogen bonding. Its O-H stretching vibration is expected to manifest as a broad band, typically in the range of 2500–3300 cm⁻¹. The position and width of this band are direct indicators of the strength and extent of hydrogen bonding, with stronger interactions leading to a significant red-shift (lower wavenumber) and broadening. The N-H stretching vibration of the benzyloxycarbonyl (Z) group, if involved in hydrogen bonding, would also exhibit a similar red-shift. The carbonyl stretching frequencies of both the amide linkage and the Z-group's carbamate (B1207046) carbonyl are sensitive to hydrogen bonding, often shifting to lower wavenumbers when participating in such interactions. Raman spectroscopy can provide complementary information, particularly for vibrations that are weak in IR or for probing specific functional groups, including those within the methionine side chain, such as C-S stretching modes.

Data Table 2: Functional Group Vibrations and Hydrogen Bonding Indicators in this compound

| Functional Group | Characteristic Vibration | Typical Wavenumber Range (cm⁻¹) | Hydrogen Bonding Effect (Shift) | Spectroscopic Technique |

| Carboxylic Acid O-H | O-H Stretch | 2500-3300 (broad) | Red-shift (lower cm⁻¹) | IR, Raman |

| Amide C=O | C=O Stretch | 1630-1690 | Red-shift (lower cm⁻¹) | IR, Raman |

| Carbamate C=O (Z-group) | C=O Stretch | 1700-1730 | Red-shift (lower cm⁻¹) | IR, Raman |

| Amide N-H | N-H Stretch | 3300-3500 | Red-shift (lower cm⁻¹) | IR, Raman |

| Methionine S-CH₃ | C-S Stretch | ~700-750 | Minimal | Raman |

Note: The exact wavenumbers and shifts are dependent on the specific molecular environment and interactions.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is an indispensable technique for characterizing the stereochemistry and conformational properties of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by chiral chromophores within this compound.

Conformational Analysis in Solution State, Including Turn and Helical Propensities (if applicable to dipeptides)

Data Table 3: Typical CD Spectral Features and Interpretation for Peptides

| Conformation Type | Amide n→π* Transition (λ max, nm) | Amide π→π* Transition (λ max, nm) | General CD Signature (Ellipticity) | Relevance to Dipeptides |

| Random Coil | ~200 (negative) | ~190 (positive) | Weak, broad bands | Baseline conformation; often observed for short peptides. |

| α-Helix | ~208 (negative), ~222 (positive) | ~192 (positive) | Strong, characteristic double minima/maxima | Less likely for dipeptides without stabilization. |

| β-Sheet (Antiparallel) | ~218 (negative) | ~195 (positive) | Negative band at ~218 nm | Can be adopted by short sequences under specific conditions. |

| β-Turn (Type I/II) | ~195-205 (negative) | ~210-220 (positive) | Distinct positive/negative bands | Dipeptides can adopt turn-like conformations. |

Note: this compound's spectrum would be analyzed by comparing its observed peaks and troughs to these general patterns, considering the specific amino acids and the Z-group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic structure of molecules in the crystalline state, providing unparalleled detail about bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Optimization for Diffraction Quality

The successful application of X-ray crystallography to this compound hinges on obtaining high-quality single crystals. The process typically commences with the careful selection of an appropriate solvent system, which may include water, ethanol, methanol, isopropanol, acetonitrile (B52724), or mixtures thereof, often in combination with anti-solvents. The compound is dissolved to achieve supersaturation, and crystallization is induced through controlled physical methods such as slow solvent evaporation, cooling, or vapor diffusion techniques (e.g., hanging drop or sitting drop methods). Vapor diffusion, in particular, is favored for promoting the growth of well-ordered single crystals by allowing slow, controlled interaction with precipitating vapor. Optimization involves systematic variation of parameters including solvent composition, temperature, concentration, pH (if applicable), and the potential use of additives (e.g., salts, co-solvents) to enhance crystal nucleation and growth. The objective is to produce crystals that are sufficiently large (typically 0.1–0.5 mm) and possess the internal order required for effective X-ray diffraction, minimizing issues like twinning and mosaicity that can compromise data quality.

Data Table 4: General Parameters for Peptide Crystallization

| Parameter | Typical Range/Examples | Importance for Diffraction Quality |

| Solvents | Water, Ethanol, Methanol, IPA, Acetonitrile, DMSO | Solubility, crystal packing, potential for solvate formation. |

| Anti-solvents | Diethyl ether, Hexane, Ethyl acetate | Induces supersaturation and crystal nucleation. |

| Concentration | 1-50 mg/mL | Affects supersaturation, nucleation rate, and crystal size. |

| Temperature | Room temperature, 4°C, controlled cooling | Influences solubility and nucleation/growth kinetics. |

| Crystallization Method | Vapor Diffusion (Hanging/Sitting Drop), Evaporation | Slow, controlled conditions favor large, well-ordered single crystals. |

| Additives | Salts (e.g., NaCl), Buffers, Co-solvents | Can stabilize specific conformations or modify lattice interactions. |

| Crystal Size | 0.1 - 0.5 mm | Sufficient size for adequate X-ray scattering intensity. |

| Crystal Quality | Low mosaicity, sharp diffraction spots | Essential for high-resolution structure determination. |

Note: Optimization is empirical; specific conditions for this compound would require experimental screening.

Compound List

This compound : N-Benzyloxycarbonyl-L-Valyl-L-methionine. This designation refers to a protected dipeptide composed of the amino acids Valine and Methionine, with the N-terminus protected by a benzyloxycarbonyl group and the C-terminus as a free carboxylic acid.

The comprehensive spectroscopic and advanced analytical characterization of this compound is a key area of research for understanding its physical and chemical properties. However, specific crystallographic data, including detailed unit cell parameters, molecular packing arrangements, and intermolecular interactions, for this compound were not found in the executed searches.

While general crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) cam.ac.ukimet-db.ru and the Crystallography Open Database (COD) ugr.esugr.es are valuable resources for such information, and file formats like CIF are used for data exchange iucr.orgreadthedocs.io, direct entries containing the required detailed structural analysis for this compound were not identified.

Without specific experimental crystallographic data for this compound, it is not possible to provide a detailed analysis of its unit cell parameters, molecular packing, and intermolecular interactions as requested. Further research or access to specific experimental studies would be necessary to obtain this information.

Computational and Theoretical Investigations of Z Val Met Oh Conformation and Dynamics

Quantum Chemical Calculations

Quantum chemical calculations provide a more rigorous, atomistic understanding of molecular properties by solving the Schrödinger equation or approximations thereof. These methods are used to determine electronic structure, energetics, and spectroscopic properties.

Ab initio methods and Density Functional Theory (DFT) are cornerstone techniques for calculating the electronic structure and energies of molecules. DFT, particularly using functionals like B3LYP, is widely employed to optimize molecular geometries, calculate binding energies, and determine electronic properties such as HOMO-LUMO gaps researchgate.netrsc.orgtandfonline.comnih.govmdpi.comresearchgate.netsapub.orgresearchgate.netsciencepublishinggroup.comresearchgate.net. For Z-Val-met-OH, DFT calculations would be used to obtain the most stable conformers, calculate their relative energies, and provide detailed information about bond lengths, bond angles, and atomic charges. These calculations are crucial for understanding the intrinsic stability and electronic distribution within the molecule, which dictates its reactivity and interactions. For example, DFT calculations on valyl-methionine dipeptides have been used to optimize geometries and analyze vibrational spectra researchgate.net. The N-benzyloxycarbonyl group and the methionine sulfur atom would also be subjects of such detailed electronic structure analysis.

Quantum chemical calculations can accurately predict spectroscopic parameters that can be directly compared with experimental data, serving as a validation for the computational models. This includes calculating NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The calculation of ¹H and ¹³C NMR chemical shifts provides valuable information for structural elucidation and confirmation. By comparing calculated shifts with experimentally observed values, the accuracy of the computational model and the proposed structure can be assessed rsc.orgresearchgate.netresearchgate.netlibretexts.orgucl.ac.uk. For this compound, calculating these parameters would help assign specific signals in its NMR spectra, confirming the presence and environment of each atom.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their intensities, which can then be compared with experimental spectra. This comparison aids in assigning specific functional groups and structural features researchgate.netrsc.orgsapub.orgresearchgate.netsciencepublishinggroup.comscispace.comlibretexts.orgopenmopac.netsmu.eduresearchgate.netresearchgate.net. For this compound, calculating vibrational frequencies would provide a theoretical fingerprint of the molecule, allowing for validation against experimental IR or Raman data, and helping to identify characteristic vibrations associated with the Z-group, peptide bond, valine side chain, and methionine side chain.

Integration of Computational and Experimental Data

The comprehensive understanding of a molecule's behavior, particularly its conformational preferences and dynamic processes, necessitates a synergistic approach that combines theoretical predictions with experimental validation. Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can predict various stable conformations, energy landscapes, and potential reaction pathways. These theoretical insights are then rigorously tested and refined against experimental data obtained from spectroscopic techniques and structural analyses. This integration is crucial for building accurate models that reflect the molecule's true behavior in different environments.

Validation of Predicted Conformations and Energetics with Spectroscopic Data (NMR, CD, X-ray)

Validating computational predictions of molecular conformation and energetics is paramount for ensuring their reliability. Spectroscopic techniques and X-ray crystallography provide experimental benchmarks against which theoretical models can be assessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the local environment of atomic nuclei, allowing for the determination of internuclear distances and dihedral angles. These parameters are directly comparable to those obtained from computational structural predictions. For instance, NOESY experiments can reveal through-space proximity of protons, yielding distance restraints that help define conformational ensembles. Chemical shifts and scalar couplings also offer insights into dihedral angles, which can be validated against computationally derived torsion angles. nih.gov

The integration of these techniques allows for a robust validation process. Computational models that accurately reproduce experimental spectroscopic data and structural parameters are considered reliable for further predictive studies.

Table 1: Correlation of Computational Predictions with Spectroscopic and Structural Data Types

| Computational Output | Experimental Technique | Type of Data Obtained | Validation Aspect |

| Dihedral angles, distances | NMR Spectroscopy | NOEs, J-couplings, chemical shifts | Comparison of computed dihedral angles/distances with NMR-derived restraints. |

| Secondary structure content | CD Spectroscopy | Far-UV CD spectra (e.g., α-helix, β-sheet fractions) | Matching computed CD spectra or secondary structure predictions to experimental spectra. |

| Bond lengths, bond angles, Torsion angles | X-ray Crystallography | Crystal structure coordinates | Agreement between computed molecular geometry and X-ray determined structure. |

| Relative energies of conformers | Various Spectroscopies | Conformational population, spectral shifts | Correlation of computed energy differences with observed conformational equilibria or spectral changes. |

Elucidation of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry plays a critical role in dissecting the mechanisms of chemical reactions, identifying key intermediates, and characterizing transition states (TS). This provides a detailed molecular-level understanding that is often inaccessible through experimental methods alone.

Reaction Pathway Mapping : Computational methods, such as exploring the potential energy surface (PES) and calculating minimum energy paths (MEPs), allow for the mapping of all plausible routes a reaction can take from reactants to products. This involves identifying stationary points (minima for reactants/products/intermediates, and saddle points for transition states) and connecting them. smu.edursc.orgaip.org

Transition State Identification : Transition states represent the highest energy point along a reaction pathway. Computational chemistry can locate these ephemeral structures, providing information on the geometry and the specific bond-breaking and bond-forming events that occur during the reaction. Understanding TS structures is crucial for determining activation energies. smu.edursc.orgresearchgate.net

Activation Energy Calculation : The energy difference between the reactants and the transition state is the activation energy, a key determinant of reaction rate. Computational methods, particularly DFT, can accurately calculate these energy barriers, enabling predictions of reaction kinetics. rsc.orgaip.orgresearchgate.net

Exploration of Multiple Pathways : For complex reactions, multiple competing pathways may exist. Computational studies can systematically explore these pathways, comparing their activation energies and identifying the dominant or rate-limiting steps. This is essential for understanding selectivity and optimizing reaction conditions. rsc.orgaip.orgacs.org

Theoretical Frameworks : Theories such as Transition State Theory (TST) and nonadiabatic TST provide frameworks for calculating reaction rates based on computed transition state properties, allowing for quantitative predictions of reaction speeds. acs.org

These computational insights into reaction mechanisms and transition states are invaluable for predicting chemical reactivity, understanding selectivity, and guiding the design of synthetic strategies.

Table 2: Key Computational Outputs for Reaction Pathway Elucidation

| Computational Output | Description | Significance |

| Potential Energy Surface (PES) | A multi-dimensional surface representing the energy of a molecular system as a function of its geometry. | Provides the landscape for all possible molecular configurations and reaction paths. |

| Minimum Energy Path (MEP) | The lowest energy pathway connecting reactants to products on the PES. | Represents the most probable trajectory of a reaction in the absence of dynamic effects. |

| Transition State (TS) | A first-order saddle point on the PES, representing the highest energy point along an MEP. | Identifies the critical configuration where bonds break and form; essential for determining reaction rates. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Directly correlates with the rate of a chemical reaction (e.g., via Arrhenius equation); lower Ea means faster reaction. |

| Reaction Enthalpy/Free Energy | The energy difference between products and reactants. | Indicates whether a reaction is exothermic or endothermic, and predicts the thermodynamic favorability of product formation. |

| Reaction Intermediates | Minima on the PES that lie between reactants and products; species formed and consumed during the reaction. | Provide insights into the step-by-step process of the reaction mechanism. |

| Reaction Rate Constants (k) | Calculated values based on TS properties and statistical mechanics, predicting how fast a reaction proceeds. | Quantitatively predicts reaction speed under specific conditions, crucial for process optimization. |

| Intrinsic Reaction Coordinate (IRC) | A path on the PES that connects a transition state to its corresponding reactant and product minima. | Confirms that a located saddle point is indeed a true transition state connecting specific minima. |

| Spin-Orbit Coupling (for non-adiabatic) | Quantifies the interaction between electron spin and orbital angular momentum, critical for processes involving intersystem crossing between electronic states. | Essential for understanding photochemical reactions or thermal reactions involving triplet states. acs.org |

Compound List

this compound

Reactivity and Mechanistic Investigations of Z Val Met Oh Transformations

Hydrolytic Stability and Degradation Pathways

The stability of Z-Val-met-OH in aqueous environments is a critical aspect of its chemical profile, with both the peptide bond and the N-terminal protecting group being susceptible to hydrolysis under different conditions.

pH-Dependent Hydrolysis Kinetics of the Peptide Bond and Protecting Group

The hydrolysis of the valyl-methionine peptide bond in this compound is significantly influenced by pH. Generally, peptide bond cleavage is catalyzed by both acid and base. nih.gov In strongly acidic solutions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide, which enhances its electrophilicity and facilitates nucleophilic attack by a water molecule. nih.gov Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis is typically slowest in the neutral pH range.

The benzyloxycarbonyl (Z) protecting group is known for its relative stability to acidic and basic conditions, which is why it is widely used in peptide synthesis. peptide.com It is generally removed by hydrogenolysis. biosynth.com While direct pH-mediated hydrolysis of the Z-group carbamate (B1207046) is slow compared to other deprotection methods, prolonged exposure to strong acid or base can lead to its cleavage, although this is not the preferred method for its removal.

| Condition | Affected Group | Relative Rate | Primary Mechanism |

|---|---|---|---|

| Strong Acid (e.g., 6N HCl, 110°C) | Peptide Bond | Fast | Acid-catalyzed nucleophilic attack |

| Neutral (pH ~7) | Peptide Bond | Very Slow | Uncatalyzed nucleophilic attack |

| Strong Base (e.g., 2N NaOH) | Peptide Bond | Moderate to Fast | Base-catalyzed nucleophilic attack |

| Typical Acidic/Basic Conditions | Z-Protecting Group | Very Slow | Resistant to moderate acid/base |

| Hydrogenolysis (H₂, Pd/C) | Z-Protecting Group | Fast | Catalytic hydrogenolysis |

Enantiomeric Purity Maintenance and Racemization Under Various Conditions

Maintaining the stereochemical integrity of the chiral centers at the α-carbons of both valine and methionine is crucial. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur under certain conditions, particularly during peptide synthesis and under strongly basic or acidic conditions. nih.gov The mechanism of racemization often involves the formation of an enolate intermediate at the α-carbon, which is facilitated by the abstraction of the α-proton. nih.gov

For this compound, the risk of racemization is present under conditions of strong base. While specific data on this compound is limited, studies on other peptides have shown that the rate of racemization is dependent on the specific amino acid residue, temperature, and pH. Methionine residues have been observed to undergo epimerization under mild alkaline conditions in cyclic peptides. proteopedia.org Cysteine and histidine are particularly prone to racemization during peptide coupling reactions. nih.gov The use of certain coupling reagents can exacerbate this issue, while others are designed to suppress it. nih.gov Acidic hydrolysis can also induce racemization, sometimes through complex mechanisms involving neighboring groups. acs.orgnih.gov

Enzymatic Interaction Studies (Purely Mechanistic, In Vitro Model Systems)

The specific sequence and protecting group of this compound make it a useful substrate for studying the kinetics and mechanisms of various proteases in controlled in vitro settings.

This compound as a Model Substrate for Proteolytic Enzyme Specificity and Kinetic Analysis (e.g., aminopeptidases, carboxypeptidases)

This compound is a potential substrate for carboxypeptidases, which cleave the C-terminal amino acid from a peptide. Carboxypeptidase A (CPA), a well-studied metalloprotease, shows a preference for C-terminal residues with aromatic or bulky aliphatic side chains, such as methionine and valine. wikipedia.orgnih.govwikipedia.org The presence of the N-terminal Z-group in this compound blocks the action of aminopeptidases, which require a free N-terminus, thus ensuring that any observed cleavage is due to carboxypeptidase or endopeptidase activity. patsnap.comnih.gov However, if the Z-group were to be removed, the resulting Val-met-OH could serve as a substrate for aminopeptidases like leucine (B10760876) aminopeptidase, which cleaves hydrophobic residues from the N-terminus. nih.govcapes.gov.br

Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are crucial for quantifying enzyme-substrate interactions. While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented, a representative table can be constructed based on the known substrate specificities of relevant enzymes with similar dipeptides.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Carboxypeptidase A | Z-Gly-Phe | 0.5 | 50 | 1.0 x 10⁵ |

| Carboxypeptidase A | Z-Gly-Leu | 0.7 | 65 | 9.3 x 10⁴ |

| Leucine Aminopeptidase | Leu-pNA | 0.5 | 46 | 9.2 x 10⁴ |

| Aminopeptidase M | Leu-pNA | 0.8 | 21 | 2.6 x 10⁴ |

*Leu-pNA (Leucine p-nitroanilide) is a common chromogenic substrate for aminopeptidases. Data is representative of typical enzyme kinetics with N-protected dipeptides or standard substrates.

Investigation of Cleavage Mechanisms via Transition State Analogs and Isotopic Labeling

The detailed mechanism of peptide bond cleavage by proteases can be elucidated using advanced techniques such as transition state analogs and isotopic labeling. nih.govnih.gov

Transition State Analogs: These are stable molecules that mimic the geometry of the unstable transition state of the enzymatic reaction. ebi.ac.uk For metalloproteases like carboxypeptidase A, the transition state involves a tetrahedral intermediate formed by the attack of a zinc-activated water molecule on the scissile peptide carbonyl. proteopedia.org Phosphinate-containing peptides, where the peptide bond is replaced by a phosphinate group (-PO₂⁻-CH₂-), can act as potent transition state analog inhibitors, binding tightly to the enzyme's active site. wikipedia.org A hypothetical transition state analog for an enzyme cleaving this compound would incorporate this phosphinate linkage between the valine and methionine residues.

Isotopic Labeling: Kinetic Isotope Effects (KIEs) can provide evidence for the rate-determining step of a reaction. For instance, by substituting the oxygen atom of the scissile carbonyl group in this compound with ¹⁸O, one could measure the H₂¹⁶O/H₂¹⁸O KIE for the hydrolysis reaction catalyzed by an enzyme like carboxypeptidase A. nih.govnih.gov A significant KIE would suggest that the bond-breaking step is at least partially rate-limiting. This technique has been used to support a general base mechanism for carboxypeptidase A, where a glutamate (B1630785) residue facilitates the nucleophilic attack of water. nih.govnih.gov

Derivatization and Functional Group Reactivity

The functional groups present in this compound—the N-terminal benzyloxycarbonyl group, the C-terminal carboxylic acid, the amide linkage, and the methionine thioether side chain—offer multiple sites for chemical modification or derivatization.

The N-terminal Z-group , while primarily for protection, can be removed under specific conditions, revealing the primary amine of the valine residue. This free amine can then be targeted for various modifications, such as acylation or alkylation, allowing for the attachment of labels or other moieties. nih.govdtu.dkresearchgate.net

The C-terminal carboxylic acid is a versatile functional group that can be converted into esters, amides, or alcohols. For instance, it can be coupled with an amine to form a C-terminally extended peptide or an amide derivative, a modification that can enhance biological stability. nih.gov

The methionine thioether side chain is particularly susceptible to oxidation, readily forming methionine sulfoxide (B87167) and further, methionine sulfone. nih.govresearchgate.net This oxidation can be a significant side reaction during peptide synthesis and handling, especially under acidic conditions. biotage.com The thioether is also nucleophilic and can be alkylated to form sulfonium (B1226848) salts. oup.com This reactivity allows for selective modification of methionine residues within a peptide chain.

Chemical Modification of the Methionine Side Chain (e.g., oxidation, alkylation)

The thioether side chain of the methionine residue is the most reactive site within the this compound molecule, particularly susceptible to oxidation and alkylation.

Oxidation: The sulfur atom in methionine can be readily oxidized, most commonly by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.govnih.gov This process typically occurs in two stages. The initial oxidation converts the methionine thioether to methionine sulfoxide, Met(O). iris-biotech.de This reaction introduces a new chiral center at the sulfur atom, resulting in a mixture of two diastereomers: Methionine-S-sulfoxide and Methionine-R-sulfoxide. iris-biotech.de Further oxidation can lead to the formation of methionine sulfone, Met(O₂). iris-biotech.de

These oxidative modifications transform the nonpolar, hydrophobic methionine side chain into a highly polar one, which can significantly alter the peptide's structure, stability, and interactions with other molecules. nih.govnih.gov The conversion to methionine sulfoxide is sometimes reversible in biological systems through the action of methionine sulfoxide reductase (MSR) enzymes, suggesting a potential role for this modification as a regulatory switch or an antioxidant defense mechanism. nih.goviris-biotech.de

Alkylation: The methionine sulfur can also undergo S-alkylation. This reaction has been explored as a method to block the unoxidized form of methionine, allowing for the quantification of its oxidation levels via mass spectrometry. nih.gov Reagents like iodoacetamide (B48618) (IAA) can selectively alkylate the thioether group under acidic conditions (pH 2-5). nih.govacs.org This alkylation is inhibited by prior oxidation of the sulfur atom. nih.govacs.org The reaction kinetics are relatively slow, with full alkylation sometimes requiring several days at 37°C. nih.govacs.org The resulting carbamidomethylated methionine can be unstable in electrospray mass spectrometry, potentially leading to a neutral loss of the dethiomethylated side chain. acs.org

Table 1: Key Chemical Modifications of the Methionine Residue in Peptides

| Modification | Reagent/Condition | Product(s) | Key Outcome | Reference |

|---|---|---|---|---|

| Oxidation | Reactive Oxygen Species (e.g., H₂O₂) | Methionine Sulfoxide (Met(O)), Methionine Sulfone (Met(O₂)) | Increases polarity of the side chain; can alter peptide structure and function. | nih.goviris-biotech.de |

| Alkylation | Iodoacetamide (IAA) at low pH | S-Carbamidomethyl-methionine | Blocks the thioether from oxidation; used for quantification of unoxidized methionine. | nih.govacs.org |

Esterification, Amidation, and Conjugation Reactions at the C-terminus and N-terminus

The terminal ends of this compound, the C-terminal carboxylic acid and the N-terminal amine (protected by the Z-group), are key sites for synthetic modifications.

C-terminus Reactions (Esterification): The C-terminal carboxylic acid can be converted into an ester. A common method involves treating the peptide with an alcohol (e.g., methanol, ethanol, isopropanol) in the presence of an acid catalyst, such as anhydrous HCl. ysu.am This reaction can be performed on peptides attached to a solid-phase resin (like 2-chlorotrityl resin), allowing for direct cleavage and concomitant esterification. ysu.am Yields are generally high (73-99%), and under mild conditions, acid-sensitive protecting groups on the peptide can remain intact. ysu.am The choice of alcohol determines the resulting ester (methyl, ethyl, etc.). nih.gov

N-terminus Reactions (Amidation and Conjugation): While the N-terminus of this compound is protected by the benzyloxycarbonyl (Z) group, deprotection would reveal a primary amine that is available for amidation and conjugation. Amine-reactive compounds like N-hydroxysuccinimide (NHS) esters are commonly used to form stable amide bonds under mild conditions. nih.gov This approach is fundamental for conjugating other molecules, such as labels (e.g., biotin, fluorescent dyes) or polymers (e.g., PEG), to the peptide. nih.gov The pKa of the N-terminal α-amine is typically lower than that of lysine (B10760008) side-chain amines, allowing for selective reactions by controlling the pH. nih.gov

Conjugate addition reactions, also known as Michael additions, represent another class of modifications, though they are more relevant to side chains or specifically engineered termini with α,β-unsaturated carbonyl groups. thieme-connect.de

Table 2: Representative Reactions at Peptide Termini

| Terminus | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| C-terminus | Esterification | Alcohol (e.g., MeOH, EtOH) with Anhydrous HCl | C-terminal methyl or ethyl ester | ysu.am |

| N-terminus (deprotected) | Amidation/Conjugation | N-hydroxysuccinimide (NHS) esters | N-acyl peptide (amide bond formation) | nih.gov |

Metal Ion Coordination Chemistry (Specific to Methionine Sulfur)

The sulfur atom of the methionine side chain in this compound can act as a ligand, coordinating with various metal ions. This interaction is significant as methionine is one of the two sulfur-containing proteinogenic amino acids and plays diverse roles in metalloproteins. scirp.orgnih.gov

Characterization of Coordination Complexes and Their Stability

The thioether group of methionine is a soft base, showing a preference for coordinating with soft or borderline metal ions such as Pd(II), Pt(II), and Cu(I). scirp.orgwikipedia.org While the side chain is fairly non-reactive, the sulfur atom's lone pair of electrons can participate in metal binding. In addition to the sulfur, other potential coordination sites in a deprotected Val-met-OH peptide would include the N-terminal amine and the C-terminal carboxylate oxygen, allowing it to act as a bidentate or even a tridentate ligand. wikipedia.org

The stability of these coordination complexes is a measure of the strength of the metal-ligand interaction and is quantified by the stability constant (or formation constant). wikipedia.org Several factors influence this stability:

Nature of the Metal Ion: The charge density and polarizability of the metal ion are crucial. Soft acids (large, polarizable metal ions in low oxidation states) form stable bonds with the soft sulfur base of methionine. libretexts.org

The Chelate Effect: If the peptide coordinates to the metal ion through multiple donor atoms (e.g., N-terminal amine, sulfur, and carboxylate oxygen), it forms a chelate ring. Chelated complexes are significantly more stable than complexes with monodentate ligands due to favorable entropic effects. libretexts.orgslideshare.net

The Macrocyclic Effect: Coordination complexes with macrocyclic ligands show enhanced stability compared to those with open-ended chelating ligands. researchgate.net

Stability can be described in two ways: thermodynamic stability, which relates to the position of the equilibrium and bond energies, and kinetic stability, which refers to the speed at which the complex undergoes ligand exchange. researchgate.netscispace.com Complexes with high thermodynamic stability are not necessarily kinetically inert. libretexts.org

Influence of Metal Binding on Peptide Conformation and Reactivity

The coordination of a metal ion to the methionine sulfur can impose significant conformational constraints on the peptide backbone. The geometry of the coordination complex (e.g., trigonal bipyramidal, square planar, octahedral) dictates the spatial arrangement of the peptide chain around the metal center. nih.govresearchgate.net This can induce or stabilize specific secondary structures. For example, metal binding has been shown to induce conformational transitions in DNA from B-form to a hybrid B-Z-form. nih.gov

Metal binding can also modulate the reactivity of the peptide. By binding to the methionine sulfur, a metal ion can:

Alter Redox Properties: The coordination environment can fine-tune the redox potential of the metal center and potentially the sulfur atom itself, influencing its susceptibility to oxidation. nih.gov

Sterically Hinder Reaction Sites: The presence of a bulky metal complex can block access to nearby functional groups, inhibiting their reactivity. ysu.am

Activate the Peptide for Catalysis: In metalloenzymes, the metal cofactor is often crucial for catalysis. Binding to a peptide fragment could confer novel catalytic properties or alter existing ones. rsc.org

The interplay between the metal ion, the peptide ligand, and the surrounding environment ultimately determines the structure, stability, and reactivity of the resulting complex. nih.govacs.org

Applications of Z Val Met Oh As a Precursor and Model in Chemical Research

Role as a Key Building Block in Complex Peptide and Peptidomimetic Synthesis

Z-Val-met-OH is a key intermediate in the construction of more complex peptide structures. The pre-formed dipeptide unit can be incorporated efficiently into a growing peptide chain, streamlining the synthetic process and often improving yields. hongri-pharm.com

The synthesis of long peptides and small proteins (typically over 50 amino acids) presents significant challenges, including incomplete reactions and purification difficulties arising from peptide aggregation. qyaobio.comjpt.com Fragment condensation is a powerful strategy that circumvents many of these issues by synthesizing shorter peptide fragments (often 10-30 amino acids long) and then ligating them together. qyaobio.com

Table 1: Comparison of Peptide Synthesis Strategies

| Strategy | Description | Advantages for Long Peptides | Role of this compound |

|---|---|---|---|

| Stepwise Solid-Phase Peptide Synthesis (SPPS) | Amino acids are added one by one to a growing chain on a solid resin support. peptide2.com | Automation is straightforward. | Can be incorporated as two separate amino acids (Z-Val-OH then Met). |

| Fragment Condensation | Pre-synthesized peptide fragments are coupled together in solution or on a solid support. qyaobio.com | Reduces cumulative yield loss, simplifies purification of final product, and disrupts aggregation. | Used as a pre-formed, stable dipeptide building block to increase efficiency. hongri-pharm.com |

Modified peptides, including those containing stable isotopes, are indispensable tools in chemical biology and proteomics, particularly for quantitative analysis using mass spectrometry. biosynth.com Stable Isotope Dilution (SID) is a gold-standard quantification method that uses a mass-shifted, stable-isotope-labeled peptide as an internal standard. biosynth.com

This compound can serve as a precursor for creating such labeled research probes. By synthesizing the dipeptide using isotopically labeled amino acids (e.g., Valine or Methionine containing ¹³C or ¹⁵N), a "heavy" version of this compound is produced. This labeled dipeptide can then be incorporated into a larger peptide sequence through fragment condensation. The resulting heavy peptide is chemically identical to its natural counterpart but distinguishable by mass spectrometry, allowing for precise quantification of the target peptide in complex biological samples. acs.orgnih.gov This approach is fundamental to Multiple Reaction Monitoring (MRM) and other quantitative proteomic workflows. biosynth.com

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of a large number of structurally related molecules, known as a chemical library, which can then be screened for desired properties. nih.govnih.gov

Dipeptides are valuable building blocks in the creation of combinatorial libraries due to the diverse chemical functionality they can introduce. This compound is well-suited for this application. With its N-terminus protected by the Z-group and its C-terminus available for reaction, it can be used as a scaffold. A dipeptide-derived library can be generated by coupling a diverse range of amino acids or other chemical moieties to the C-terminus of this compound.